1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone
Overview
Description
1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core, a pyridine ring, and a piperazine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available indole and pyridine derivatives. One common synthetic route includes:
Formylation of Indole: The indole is formylated at the C-3 position using the Vilsmeier-Haack reaction, yielding formylindole.
N-Sulfonylation: The formylindole undergoes N-sulfonylation in basic media to produce N-(4-chlorobenzenesulfonyl)-3-formylindole.
Nucleophilic Attack: A Grignard reagent, such as vinylmagnesium bromide, is used to attack the formyl group, forming a secondary allylic alcohol.
Oxidation: The allylic alcohol is oxidized to an α,β-unsaturated ketone.
Aza-Michael Addition: The final step involves an aza-Michael addition reaction with 2-pyridylpiperazine, catalyzed by silica gel, to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole and piperazine moieties can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products:
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors such as serotonin receptors, influencing neurotransmitter activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a piperazine and pyridine moiety.
4-(1H-indol-4-yl)piperazino](2-thienyl)methanone: Contains an indole and piperazine moiety but with a thienyl group.
2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: Features an indole and piperazine moiety with a thieno[3,2-b]pyridine ring.
Uniqueness: 1H-indol-2-yl[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methanone stands out due to its unique combination of an indole core, pyridine ring, and piperazine moiety, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(16-7-3-4-8-20-16)22-9-11-23(12-10-22)19(25)17-13-14-5-1-2-6-15(14)21-17/h1-8,13,21H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVXVQMRMSWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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